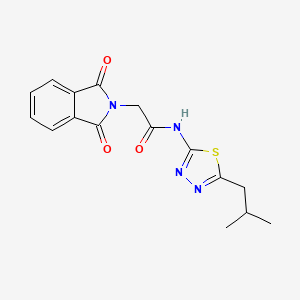![molecular formula C12H16ClNOS B5725351 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5725351.png)
2-[(2-chlorobenzyl)thio]-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-isopropylacetamide, also known as clofoctol, is a synthetic compound that belongs to the class of thioamide antibiotics. It was first synthesized in the 1970s and has been used in the treatment of various bacterial infections. The aim of
作用機序
The exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is not fully understood, but it is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). PBPs are enzymes that are involved in the final stages of bacterial cell wall synthesis. By inhibiting PBPs, 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide prevents the formation of a functional cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects
Clofoctol has been shown to have low toxicity and is generally well-tolerated in humans. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. Clofoctol is primarily eliminated by the kidneys and has a half-life of approximately 3-4 hours. In animal studies, 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide has been shown to have anti-inflammatory properties and may also have immunomodulatory effects.
実験室実験の利点と制限
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is its broad-spectrum antibacterial activity, which makes it useful for the treatment of a wide range of bacterial infections. It is also relatively inexpensive and has low toxicity. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is its limited availability, as it is not widely used in clinical practice. Additionally, the exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is not fully understood, which may limit its potential use in the future.
将来の方向性
There are several potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its toxicity. Another area of research is the investigation of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide's potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide and to identify potential new targets for antibacterial therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide in the treatment of various bacterial infections.
Conclusion
Clofoctol is a synthetic compound that has been used in the treatment of various bacterial infections. Its broad-spectrum antibacterial activity and low toxicity make it a promising candidate for further research. While the exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is not fully understood, it is believed to inhibit bacterial cell wall synthesis by binding to PBPs. Further research is needed to fully understand the mechanism of action of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide and to identify potential new targets for antibacterial therapy.
合成法
Clofoctol is synthesized by reacting 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The resulting compound is then reacted with N-isopropylacetamide in the presence of a base such as sodium hydroxide to produce 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide. The synthesis method of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is well-established and has been reported in several scientific publications.
科学的研究の応用
Clofoctol has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of respiratory tract infections, urinary tract infections, skin and soft tissue infections, and other bacterial infections. Clofoctol has also been investigated for its potential use in the treatment of tuberculosis and other mycobacterial infections.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-9(2)14-12(15)8-16-7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNCZXXIBSMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(propan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725268.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5725278.png)









![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
